L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester
Description
L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester (abbreviated structurally as Z-Ser-Leu-Tyr-Ome) is a synthetic tripeptide derivative with a phenylmethoxycarbonyl (Z) protecting group on the N-terminal serine residue, a leucine linker, and a C-terminal tyrosine methyl ester. This compound is part of a broader class of peptide esters used in medicinal chemistry and biochemistry for studying enzyme-substrate interactions, proteolytic stability, and drug delivery systems. The Z-group enhances stability against aminopeptidases, while the methyl ester improves lipophilicity and membrane permeability .
Synthetically, such compounds are typically prepared via stepwise peptide coupling. For example, in , L-tyrosine and L-phenylalanine methyl esters were coupled to carboxylic acids using EDC-HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole), yielding high-purity products with excellent yields (e.g., 64–75%) .
Properties
Molecular Formula |
C27H35N3O8 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C27H35N3O8/c1-17(2)13-21(24(33)29-22(26(35)37-3)14-18-9-11-20(32)12-10-18)28-25(34)23(15-31)30-27(36)38-16-19-7-5-4-6-8-19/h4-12,17,21-23,31-32H,13-16H2,1-3H3,(H,28,34)(H,29,33)(H,30,36)/t21-,22-,23-/m0/s1 |
InChI Key |
VRWIMNXQXLLYDR-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC121217 involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The final step involves the removal of the protective groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of NSC121217 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC121217 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Introduction to L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester
This compound is a complex amino acid derivative with potential applications in various fields including pharmaceuticals, biochemistry, and nutrition. This compound is notable for its role in synthesizing proteins and neurotransmitters, making it a subject of interest in both clinical and research settings.
Pharmaceutical Development
L-Tyrosine derivatives are being explored for their potential as pharmaceutical agents. Research indicates that they may play a role in the development of drugs targeting neurological disorders due to their involvement in neurotransmitter synthesis. For example, tyrosine is a precursor to dopamine, norepinephrine, and epinephrine, which are critical in mood regulation and cognitive functions.
Nutritional Supplementation
Tyrosine supplementation has been studied for its effects on cognitive performance during stressful situations. Some studies suggest that L-Tyrosine can help improve mental performance under stress by replenishing neurotransmitter levels . This makes it a candidate for use in dietary supplements aimed at enhancing cognitive function.
Cancer Research
Recent studies have indicated that certain tyrosine derivatives may exhibit antitumor activity. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has made it a focus of cancer research. Specifically, compounds that inhibit specific kinases related to cancer progression are being investigated .
Biochemical Studies
In biochemistry, L-Tyrosine derivatives are utilized as building blocks for peptide synthesis in research laboratories. They facilitate studies on protein folding, enzyme activity, and interaction with various biomolecules.
Case Study 1: Cognitive Enhancement
A double-blind study involving participants subjected to acute stressors found that those supplemented with L-Tyrosine showed improved cognitive flexibility compared to the placebo group. This suggests a direct link between tyrosine levels and cognitive performance under stress .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that certain tyrosine derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings highlight the potential of L-Tyrosine derivatives in developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of NSC121217 involves its interaction with specific molecular targets. In the case of its anti-HIV activity, the compound inhibits HIV-1 protease, an enzyme crucial for the maturation of the virus. This inhibition prevents the virus from processing its polyprotein precursors, thereby hindering its replication . The exact molecular pathways and targets involved in its anti-tumor activity are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Esters with Protecting Groups
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninate (Boc-Leu-Phe-Ome)
- Structure : Boc-protected N-terminal leucine, phenylalanine methyl ester.
- Synthesis: Prepared via standard Boc-strategy peptide coupling.
- Key Differences : Unlike Z-Ser-Leu-Tyr-Ome, this compound lacks the serine residue and tyrosine aromatic ring, which may reduce its solubility in polar solvents.
N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester (Boc-Tyr-Ome)
- Structure : Boc-protected tyrosine methyl ester.
- Properties : Molecular weight: 309.36 g/mol (). Lacks the tripeptide backbone of Z-Ser-Leu-Tyr-Ome, resulting in simpler metabolic degradation .
N-Acetyl-L-tyrosine Ethyl Ester
- Structure : Acetylated tyrosine with an ethyl ester.
- Applications: Used in studies of esterase activity ().
Ursolic Acid-Amino Acid Conjugates ()
Compounds 8–10 (e.g., N-(2α,3β,23-acetoxyurs-12-en-28-oyl)-L-leucine methyl ester) feature a triterpenoid core conjugated to amino acid methyl esters.
- Synthesis: Prepared by coupling ursolic acid derivatives with amino acid esters (e.g., L-leucine methyl ester) in yields of 54–64% .
- Physical Properties: Higher molecular weights (726–750 g/mol) compared to Z-Ser-Leu-Tyr-Ome (~600 g/mol estimated). Melting points range from 180–208°C, suggesting crystalline stability due to the rigid triterpenoid scaffold .
- Functional Contrast : Unlike Z-Ser-Leu-Tyr-Ome, these hybrids are designed for anticancer applications, leveraging the bioactivity of ursolic acid .
Acylated Phenylalanine Derivatives ()
A library of 32 acylated phenylalanine derivatives includes variations in:
- Fatty acid chain length (C12–C20).
- Stereochemistry (L vs. D amino acids).
- Double bond configuration (Z vs. E alkenes).
- Key Feature : Free carboxylic acids (compounds 20–35) versus methyl esters (4–19). Methyl esters (e.g., compound 8) showed enhanced cellular uptake compared to free acids due to increased lipophilicity .
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
*Estimated based on analogous synthesis in .
Table 2: Solubility and Stability Insights
- Z-Ser-Leu-Tyr-Ome : Expected to have moderate aqueous solubility due to the polar tyrosine hydroxyl group, but enhanced organic solvent solubility from the Z-group and methyl ester .
- Ursolic acid hybrids: Poor water solubility due to the triterpenoid core; require DMSO or ethanol for dissolution .
- Acylated phenylalanine esters: Solubility correlates with alkyl chain length; C12 esters are more soluble in ethanol than C20 derivatives .
Biological Activity
L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester, is a complex derivative of the amino acid L-Tyrosine. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and peptide synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C31H34N6O7
- Molecular Weight : 578.6 g/mol
- CAS Number : 34973-09-6
Neuroprotective Effects
Research indicates that derivatives of L-Tyrosine can enhance the production of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for cognitive functions and mood regulation. A study demonstrated that L-Tyrosine supplementation improved cognitive flexibility under stress, suggesting its role in neuroprotection and stress resilience .
Antioxidant Properties
The antioxidant capacity of L-Tyrosine derivatives has been investigated in several studies. For example, a study highlighted that the phenolic structure in L-Tyrosine contributes to scavenging free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing neurodegenerative diseases.
Influence on Protein Synthesis
L-Tyrosine derivatives are also known to play a role in protein synthesis. The methyl ester form enhances the solubility and bioavailability of the amino acid, facilitating its incorporation into peptide chains during synthesis . This characteristic is critical in pharmaceutical applications where peptide-based drugs are developed.
Synthesis Methods
The synthesis of L-Tyrosine derivatives typically involves several steps, including esterification and amidation. The following methods have been reported:
- Esterification : L-Tyrosine is reacted with methanol in the presence of a catalyst to form the methyl ester.
- Amidation : The methyl ester can then undergo amidation with various amines to introduce different side chains, enhancing biological activity .
Study 1: Cognitive Enhancement
A clinical trial involving L-Tyrosine supplementation showed significant improvements in cognitive performance among participants exposed to acute stressors. The results indicated enhanced working memory and task performance, supporting its use as a cognitive enhancer .
Study 2: Antioxidant Efficacy
In vitro studies have demonstrated that L-Tyrosine derivatives exhibit strong antioxidant activity, significantly reducing oxidative damage in neuronal cells. These findings suggest potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .
Data Table: Biological Activities of L-Tyrosine Derivatives
Q & A
Q. Methodological Considerations :
- The Z-group is acid-labile, requiring mild HCl/dioxane for cleavage, while the methyl ester is base-sensitive (LiOH/THF hydrolysis) .
- Solid-phase synthesis (SPPS) may require orthogonal protection schemes to avoid intermediate degradation .
Advanced Question: How can coupling efficiency be optimized during stepwise peptide assembly of this tripeptide?
Answer:
Coupling efficiency depends on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
